molecular formula C10H6F2O3 B2674370 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid CAS No. 83844-24-0

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

Cat. No.: B2674370
CAS No.: 83844-24-0
M. Wt: 212.152
InChI Key: VXEIUAVCQAVVOW-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid (CAS: 1807901-46-7) is an α,β-unsaturated ketocarboxylic acid characterized by a conjugated enone system and a 3,4-difluorophenyl substituent. Its molecular formula is C₁₀H₆F₂O₃, with a planar structure stabilized by resonance between the carbonyl and carboxylic acid groups . The compound’s SMILES notation, C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F, highlights the (E)-configuration of the double bond, which is critical for its reactivity and biological interactions .

This compound has been identified as a key building block in covalent inhibitors, notably in the design of selective JNK1 (c-Jun N-terminal kinase 1) ligands. Its α,β-unsaturated carbonyl moiety enables Michael addition with cysteine residues (e.g., Cys-116 in JNK1), forming irreversible adducts even in thiol-rich environments .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEIUAVCQAVVOW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

The table below compares 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid with analogs differing in substituent position, electronic properties, or functional groups:

Compound Name Substituent/Modification Key Properties/Applications Reference
This compound 3,4-Difluorophenyl, (E)-configuration Covalent JNK1 inhibitor; forms Michael adducts with cysteine residues. MW: 212.15 g/mol
4-(3,4-Difluorophenyl)-2 -oxobut-3-enoic acid Oxo group at position 2 (not conjugated) Reduced reactivity due to lack of α,β-unsaturation; no reported biological activity.
4-(4-Bromophenyl )-4-oxobut-2-enoic acid 4-Bromophenyl substituent Bulkier halogen may reduce binding affinity but enhance lipophilicity. Used in heterocycle synthesis.
4-(4-Acetamidophenyl )-4-oxobut-2-enoic acid Acetamido group (electron-withdrawing) Precursor for antioxidant heterocycles (e.g., pyridazinones); moderate reducing power.
4-(4-Methylphenyl )-4-oxobut-2-enoic acid 4-Methyl substituent (electron-donating) Higher solubility in organic solvents; dissociation constant (pKa) ≈ 2.81.
4-(4-Nitrophenyl )-4-oxobut-2-enoic acid 4-Nitro group (strong electron-withdrawing) Enhanced acidity (lower pKa) due to nitro group; used in safety studies.

Physicochemical Properties

  • Acidity : The difluorophenyl group lowers the pKa of the carboxylic acid compared to methyl- or acetamido-substituted analogs, enhancing solubility in polar solvents .

Structural and Functional Insights

Role of Fluorine Substituents

The 3,4-difluorophenyl group confers:

Enhanced Electrophilicity : Fluorine’s electron-withdrawing effect activates the α,β-unsaturated system for nucleophilic attack.

Metabolic Stability : C-F bonds resist oxidative degradation, improving pharmacokinetic profiles compared to bromine- or nitro-substituted analogs .

Comparison with Ester Derivatives

  • Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate (CAS: 35513-38-3): Esterification eliminates the carboxylic acid’s ability to form salts or covalent adducts, rendering it biologically inert in kinase inhibition contexts .

Biological Activity

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a butenoic acid moiety, which contributes to its unique chemical properties. Its structure allows it to act as a Michael acceptor, enabling it to interact with nucleophilic sites on proteins and other biomolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific molecular targets. This interaction is facilitated by the following mechanisms:

  • Michael Addition: The enone moiety can react with thiol groups in cysteine residues of proteins, leading to irreversible modifications.
  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)3.2
HeLa (Cervical Cancer)2.5

The compound's mechanism in cancer cells involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have revealed that it possesses activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest potential applications in developing new antimicrobial agents.

Study on Enzyme Inhibition

A study published in Nature Communications explored the inhibitory effects of this compound on JNK1 (c-Jun N-terminal kinase). The results indicated that the compound selectively inhibited JNK1 with an IC50 value of 0.5 μM, demonstrating its potential as a therapeutic agent for diseases involving JNK signaling pathways .

Antiviral Activity

In another study focusing on HIV integrase inhibitors, derivatives of this compound were synthesized and tested. The results showed promising antiviral activity with IC50 values ranging from 10 nM to 100 nM against HIV strains .

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Biochemistry: Investigating its role as an enzyme inhibitor and understanding its interaction with biomolecules.
  • Pharmacology: Assessing its therapeutic potential and safety profiles in preclinical models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of 3,4-difluoroaniline with maleic anhydride in solvents like dichloromethane or toluene, often catalyzed by a base (e.g., triethylamine) at controlled temperatures (60–80°C). Reaction time and stoichiometric ratios (e.g., 1:1.2 for aniline:maleic anhydride) are critical to minimize byproducts like maleamic acid derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}-NMR peaks at δ 6.8–7.4 ppm (aromatic protons on the difluorophenyl ring) and δ 6.2–6.8 ppm (α,β-unsaturated carbonyl protons) confirm the Z/E configuration. 19F^{19}\text{F}-NMR shows distinct signals for fluorine substituents at δ -110 to -130 ppm .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 228.04 [M-H]^- for the deprotonated form .
  • X-ray Crystallography : SHELX software (via SHELXL refinement) resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereochemistry .

Q. What standard analytical methods are used for quantifying this compound in reaction mixtures?

  • Methodological Answer :

  • Non-aqueous Potentiometric Titration : Use a 4:3 isopropyl alcohol/acetone solvent mixture with 0.1 M tetrabutylammonium hydroxide as titrant. This ratio minimizes solubility issues and achieves a detection limit of 0.002 mol/dm3^3 .
  • HPLC : A C18 column with UV detection at 254 nm (mobile phase: acetonitrile/0.1% formic acid, 70:30) provides retention times of ~8.2 minutes .

Advanced Research Questions

Q. How do reaction mechanisms differ between Z and E isomers during synthesis, and how can selectivity be optimized?

  • Methodological Answer : The Z isomer forms preferentially due to steric hindrance between the difluorophenyl group and the maleic anhydride oxygen. To enhance selectivity:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Lower reaction temperatures (≤50°C) to favor kinetic control.
  • Add catalytic iodine to promote isomerization via radical intermediates .

Q. What strategies resolve contradictions in biological activity data (e.g., IC50_{50} variability) across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for kinase inhibition assays) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Metabolic Stability Testing : Pre-incubate the compound with liver microsomes to identify reactive metabolites that may skew activity .
  • Structural Analog Comparison : Compare with derivatives like 4-(4-nitrophenyl)-4-oxobut-2-enoic acid to isolate electronic effects of fluorine substituents .

Q. How can computational methods predict binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Parameterize fluorine atoms with partial charges (-0.25 e) to account for electrostatic interactions. The α,β-unsaturated carbonyl group often binds covalently to cysteine residues in enzymes (e.g., kinases) .
  • MD Simulations (GROMACS) : Simulate binding to ATP-binding pockets over 100 ns to assess conformational stability .

Q. What advanced applications exist for this compound in material science or catalysis?

  • Methodological Answer :

  • Photocatalysis : The difluorophenyl group enhances electron-withdrawing capacity, enabling use in visible-light-driven cross-coupling reactions (e.g., with aryl halides under blue LED irradiation) .
  • Polymer Modification : Incorporate into polyesters via Michael addition to improve thermal stability (TGA data shows degradation onset at 280°C vs. 220°C for unmodified polymers) .

Key Citations

  • Structural validation via SHELX:
  • Synthesis and biological activity:
  • Analytical methods:
  • Computational modeling:

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